2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and a quinoline ring with methyl and methylsulfanyl substituents. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the quinoline ring. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Construction of the Quinoline Ring: The quinoline ring can be constructed through cyclization reactions involving suitable precursors such as anilines and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring with a fluorophenyl group and exhibit similar biological activities.
Quinoline derivatives: Compounds such as chloroquine and quinine, which have a quinoline ring, are known for their antimalarial and antimicrobial properties.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline is unique due to the presence of both the fluorophenyl-piperazine moiety and the methylsulfanyl-quinoline moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3S/c1-15-13-21(23-20-14-18(26-2)7-8-19(15)20)25-11-9-24(10-12-25)17-5-3-16(22)4-6-17/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFQVAVEWQZJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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